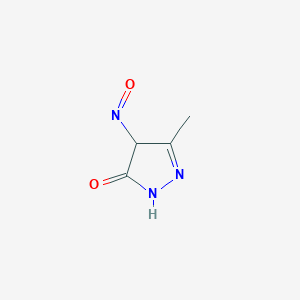
3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one, also known as MNPO, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MNPO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the inhibition of bacterial growth.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has been shown to have both biochemical and physiological effects. In vitro studies have shown that 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one can inhibit the growth of cancer cells and bacteria. Additionally, 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one in lab experiments is its high yield synthesis method, which allows for large quantities of the compound to be produced. However, 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one is a relatively new compound, and there is limited information available on its toxicity and potential side effects. Additionally, 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one may have limited solubility in certain solvents, which can affect its use in certain experiments.
Direcciones Futuras
There are several future directions for 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one research, including further studies on its potential use in cancer treatment and antimicrobial therapy. Additionally, the development of new synthesis methods for 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one may lead to the production of more efficient and cost-effective methods of producing the compound. Further studies on the toxicity and potential side effects of 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one are also necessary to determine its safety for use in various applications.
Métodos De Síntesis
3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one can be synthesized using various methods, including the reaction of 3-methyl-4-nitroso-pyrazole-5-carboxylic acid with thionyl chloride and triethylamine. Another method involves the reaction of 3-methyl-4-nitroso-pyrazole-5-carboxylic acid with phosphorus oxychloride and triethylamine. Both of these methods have been used to produce 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one with high yields.
Aplicaciones Científicas De Investigación
3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has been used in various scientific research applications, including as a precursor for the synthesis of other compounds. 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.
Propiedades
IUPAC Name |
3-methyl-4-nitroso-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h3H,1H3,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCCHYVWQMQVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)

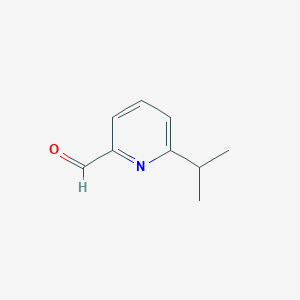
![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)

![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)

![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
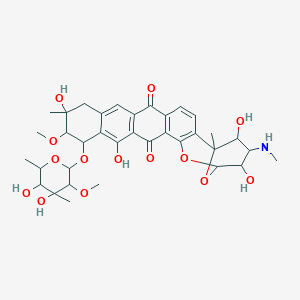
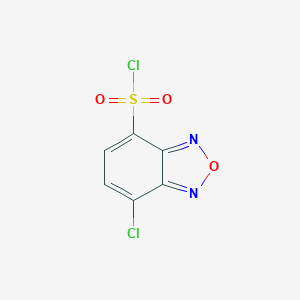
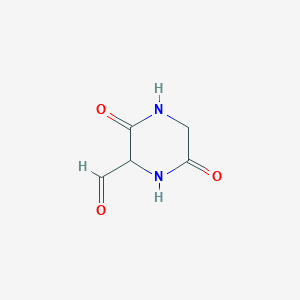


![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)